molecular formula C10H22O14S4 B1195091 [3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl]methanesulfonate

[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl]methanesulfonate

Cat. No. B1195091
M. Wt: 494.5 g/mol
InChI Key: UUVIQYKKKBJYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannosulfan is an alkyl sulfonate with potential antineoplastic activity. Mannosulfan alkylates DNA, thereby producing DNA intra- or interstrand crosslinks, and ultimately results in inhibiting DNA replication and cell growth.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study explored the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonate, demonstrating intricate chemical reactions and providing insights into the synthesis of complex organic compounds involving methanesulfonate (Upadhyaya et al., 1997).

  • Catalytic Behavior in Chemical Reactions : Research on transition metal methanesulfonates revealed their effectiveness as catalysts in Biginelli reactions, offering a perspective on the catalytic potential of methanesulfonates in organic synthesis (Wang et al., 2005).

Biological and Environmental Interactions

  • Microbial Metabolism : A study highlighted the role of methanesulfonic acid (a related compound) in microbial metabolism, particularly its utilization by aerobic bacteria as a sulfur source. This research provides insights into the environmental and biological cycling of sulfur compounds (Kelly & Murrell, 1999).

  • Environmental Oxidation Processes : The oxidative transformations of methanesulfonic acid in the atmosphere were investigated, contributing to the understanding of atmospheric chemistry and the fate of organosulfur compounds in the environment (Kwong et al., 2018).

  • Methanesulfonic Acid in Textile Industry : Methanesulfonic acid was studied as a catalyst for producing durable-press properties in cotton, highlighting its potential application in the textile industry (Reinhardt et al., 1973).

Chemical Reactions and Properties

  • Chemical Transformation Studies : Research on the electrochemical reduction of methanesulfonates provided insights into their reactivity and potential applications in generating hydrocarbon compounds (Konstantinova et al., 1983).

  • Analysis of Methanesulfonic Acid : A method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid was developed, crucial for quality control in pharmaceuticals (Zhou et al., 2017).

  • Structural Studies : The crystal structures of various methanesulfonates were analyzed, providing valuable information about their molecular arrangements and potential applications in materials science (Aricó et al., 1997).

properties

IUPAC Name

[3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIQYKKKBJYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O14S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864085
Record name 1,2,5,6-Tetra-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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